2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid
Overview
Description
2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound characterized by its unique structural features, including a biphenyl core, a trifluoromethyl group, a methoxy group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex organic molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors or enzymes.
Medicine: It has shown promise in drug discovery and development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of agrochemicals, materials, and other industrial applications due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-5-(trifluoromethoxy)phenylboronic acid
2-Chloro-5-methoxyphenylboronic acid
Uniqueness: 2-Chloro-2'-trifluoromethyl-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid stands out due to its combination of functional groups, which provides it with unique chemical properties compared to similar compounds. Its trifluoromethyl group, in particular, imparts significant chemical stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c1-22-13-7-9(12(16)6-10(13)14(20)21)8-4-2-3-5-11(8)15(17,18)19/h2-7H,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJCPEIQLWULPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=CC=CC=C2C(F)(F)F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801149401 | |
Record name | 2-Chloro-5-methoxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473264-14-1 | |
Record name | 2-Chloro-5-methoxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473264-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-methoxy-2′-(trifluoromethyl)[1,1′-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801149401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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